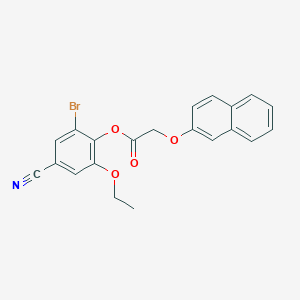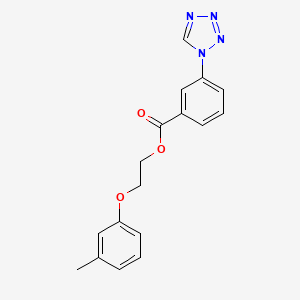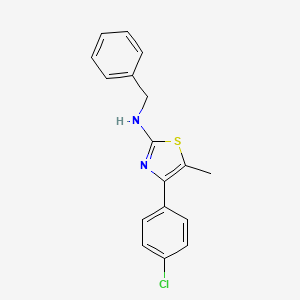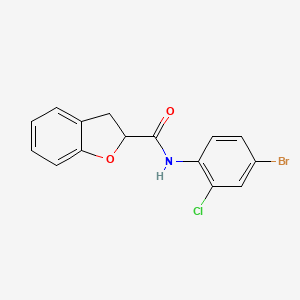
(2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as BNCEN and is a versatile building block for the synthesis of various organic molecules.
Mécanisme D'action
The mechanism of action of (2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate is not well understood. However, studies have shown that it can interact with biological molecules such as enzymes and receptors. BNCEN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to bind to the estrogen receptor, which has potential applications in the treatment of breast cancer.
Biochemical and Physiological Effects:
Studies have shown that (2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate has several biochemical and physiological effects. It has been shown to have anti-inflammatory and antitumor properties. BNCEN has also been shown to have estrogenic activity, which has potential applications in the treatment of breast cancer. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate has several advantages for lab experiments. It is a versatile building block for the synthesis of various organic molecules, and its synthesis is relatively straightforward. BNCEN is also commercially available, making it easily accessible for researchers. However, there are limitations to using this compound in lab experiments. Its mechanism of action is not well understood, and further studies are needed to fully understand its biochemical and physiological effects.
Orientations Futures
There are several future directions for the research of (2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate. One direction is to further investigate its mechanism of action and its biochemical and physiological effects. This could lead to the development of new pharmaceuticals and agrochemicals. Another direction is to explore its potential applications in materials science, such as the development of liquid crystals for electronic devices. Additionally, more research is needed to fully understand the limitations and advantages of using BNCEN in lab experiments.
Méthodes De Synthèse
The synthesis of (2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate involves the reaction between 2-bromo-4-cyano-6-ethoxyphenol and 2-naphthol in the presence of a base and a coupling agent. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The yield of the reaction is typically high, and the compound can be purified using standard techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
(2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate has several potential applications in scientific research. It can be used as a building block for the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials. BNCEN has been used in the synthesis of anti-inflammatory agents, antitumor agents, and fluorescent dyes. It has also been used in the preparation of liquid crystals, which have potential applications in electronic devices.
Propriétés
IUPAC Name |
(2-bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO4/c1-2-25-19-10-14(12-23)9-18(22)21(19)27-20(24)13-26-17-8-7-15-5-3-4-6-16(15)11-17/h3-11H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOZXWLTNVVKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Br)OC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7681012.png)
![2-[4-methyl-2,5-dioxo-4-(4-propylphenyl)imidazolidin-1-yl]-N,N-bis(2-methylpropyl)acetamide](/img/structure/B7681014.png)
![N-(2-fluoro-4-methylphenyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7681025.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]sulfanylpropanamide](/img/structure/B7681031.png)
![3-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7681043.png)
![1-[2-(3-Chlorophenyl)ethyl]-3-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]urea](/img/structure/B7681047.png)
![2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7681054.png)
![2-Methyl-3-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]quinoxaline](/img/structure/B7681069.png)




![[1-[(2-Chloropyridin-3-yl)amino]-1-oxopropan-2-yl] 2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B7681114.png)
![4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7681116.png)